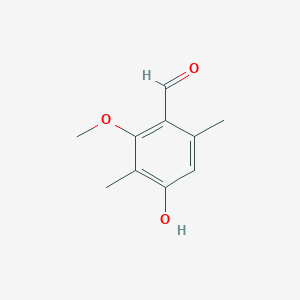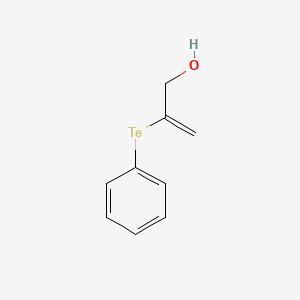
2-(Phenyltellanyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyltellanyl)prop-2-en-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and an allylic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)prop-2-en-1-ol typically involves the reaction of phenyl telluride with propargyl alcohol under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenyl telluride to the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyltellanyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium dioxide, while reduction can produce various tellurium-containing species.
Scientific Research Applications
2-(Phenyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a subject of study in biological systems, where it can act as a probe for studying tellurium’s biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-(Phenyltellanyl)prop-2-en-1-ol exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Phenyltellanyl)ethanol: Similar structure but with an ethyl group instead of an allylic alcohol.
2-(Phenyltellanyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.
Diphenyl telluride: Lacks the allylic alcohol group but contains two phenyl groups bonded to tellurium.
Uniqueness
2-(Phenyltellanyl)prop-2-en-1-ol is unique due to the presence of both a phenyl telluride and an allylic alcohol group
Properties
CAS No. |
112778-07-1 |
|---|---|
Molecular Formula |
C9H10OTe |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
2-phenyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OTe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI Key |
QYDDYQQXVZAINF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



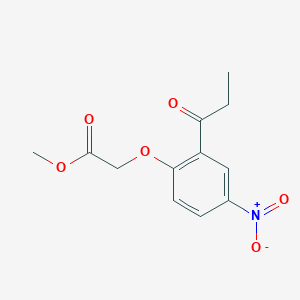

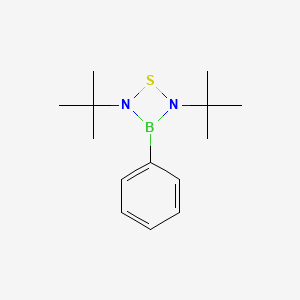
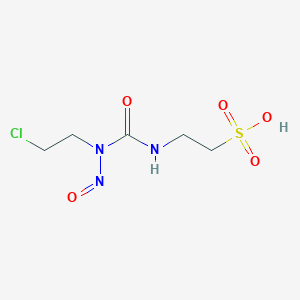
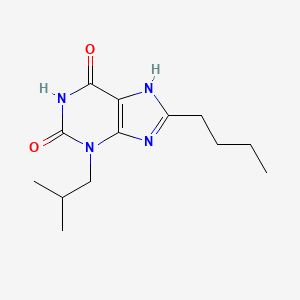


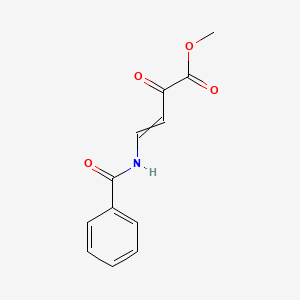


![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
